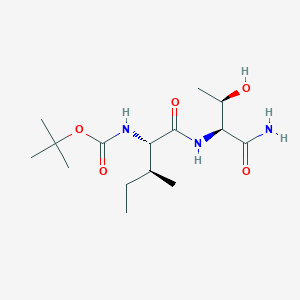
N-(tert-Butoxycarbonyl)-L-isoleucyl-L-threoninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-Butoxycarbonyl)-L-isoleucyl-L-threoninamide is a compound that belongs to the class of N-protected amino acids. It is commonly used in peptide synthesis due to its stability and ease of deprotection. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino function, preventing unwanted side reactions during synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butoxycarbonyl)-L-isoleucyl-L-threoninamide typically involves the protection of the amino group of L-isoleucine and L-threonine with the Boc group. This is achieved by reacting the amino acids with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The protected amino acids are then coupled using standard peptide coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form the desired dipeptide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group efficiently, making the process more sustainable and versatile compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
N-(tert-Butoxycarbonyl)-L-isoleucyl-L-threoninamide primarily undergoes deprotection reactions to remove the Boc group. This can be achieved using strong acids like trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol . The compound can also participate in peptide coupling reactions to form longer peptide chains.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid, oxalyl chloride in methanol
Coupling: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt), di-tert-butyl dicarbonate.
Major Products Formed
The major products formed from these reactions include the deprotected amino acids and extended peptide chains, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(tert-Butoxycarbonyl)-L-isoleucyl-L-threoninamide is widely used in scientific research, particularly in the fields of chemistry and biology. It is a crucial intermediate in peptide synthesis, allowing for the construction of complex peptides and proteins. In medicinal chemistry, it is used to synthesize peptide-based drugs and study protein-protein interactions . The compound’s stability and ease of deprotection make it valuable in various industrial applications, including the production of pharmaceuticals and biotechnological products .
Mechanism of Action
The primary mechanism of action for N-(tert-Butoxycarbonyl)-L-isoleucyl-L-threoninamide involves the protection and subsequent deprotection of amino groups. The Boc group prevents unwanted side reactions during peptide synthesis, ensuring the correct sequence of amino acids is formed. Upon deprotection, the free amino groups can participate in further reactions, such as peptide coupling .
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butoxycarbonyl)-L-alaninol
- N-(tert-Butoxycarbonyl)sulfamoyl chloride
- N-(tert-Butoxycarbonyl)-L-tryptophan
Uniqueness
N-(tert-Butoxycarbonyl)-L-isoleucyl-L-threoninamide is unique due to its specific combination of L-isoleucine and L-threonine, which imparts distinct properties to the resulting peptides. The Boc protection strategy is widely used, but the specific amino acid sequence in this compound makes it particularly useful for synthesizing peptides with specific biological activities .
Properties
CAS No. |
189691-66-5 |
|---|---|
Molecular Formula |
C15H29N3O5 |
Molecular Weight |
331.41 g/mol |
IUPAC Name |
tert-butyl N-[(2S,3S)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C15H29N3O5/c1-7-8(2)10(18-14(22)23-15(4,5)6)13(21)17-11(9(3)19)12(16)20/h8-11,19H,7H2,1-6H3,(H2,16,20)(H,17,21)(H,18,22)/t8-,9+,10-,11-/m0/s1 |
InChI Key |
LMVVWJPAHPYDPV-VLEAKVRGSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)N)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


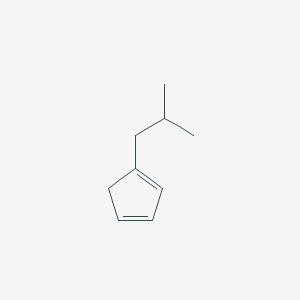
![2-[(3-Cyano-6-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B12573173.png)
![Diethyl ({3,5-bis[(prop-2-en-1-yl)oxy]phenyl}methyl)phosphonate](/img/structure/B12573174.png)

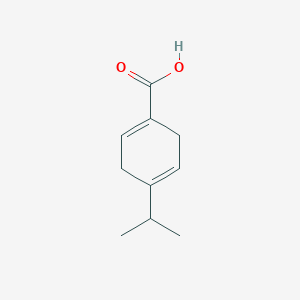
![Acetamide, N-[1-methylene-2-(phenylthio)-2-propenyl]-](/img/structure/B12573217.png)
![N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide](/img/structure/B12573224.png)
![2-[[4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide](/img/structure/B12573226.png)
![[(Benzyloxy)(ethoxy)methyl]benzene](/img/structure/B12573228.png)
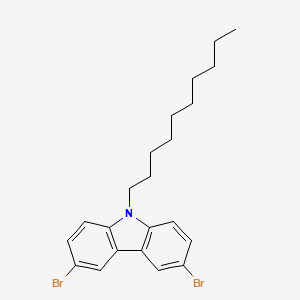
![N-{7-[(tert-Butoxycarbonyl)amino]heptyl}glycine](/img/structure/B12573231.png)
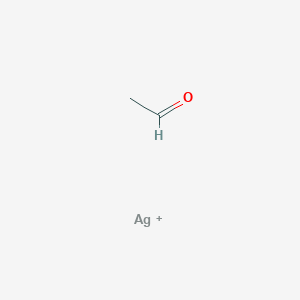
![2H-Pyran-2-one, 4-[[4-(2,4-dichlorophenoxy)-2-butynyl]thio]-6-methyl-](/img/structure/B12573243.png)

